Phosphorane, trihydroxy-

Description

Context within Pentacoordinated Organophosphorus Chemistry

Phosphorane, trihydroxy- belongs to the class of pentacoordinated organophosphorus compounds, often simply called phosphoranes. nih.gov A defining feature of these molecules is a central phosphorus atom bonded to five substituents. This arrangement typically results in a trigonal bipyramidal (TBP) geometry. In this structure, three of the substituents occupy equatorial positions, forming a triangle around the phosphorus atom, while the other two are in axial positions, above and below the equatorial plane. hargittai.com

Academic Significance and Research Challenges Associated with Transient Phosphorus Species

The academic significance of trihydroxyphosphorane lies in its role as a model for understanding the hydrolysis of phosphate (B84403) esters, a reaction of immense biological importance. libretexts.orgnih.gov The breaking of P-O bonds in compounds like ATP and DNA is central to energy transfer and genetic information processing. longdom.orgnih.gov The hydrolysis of these esters is proposed to proceed through a pentacoordinate phosphorane intermediate. rsc.orgnih.gov By studying simpler, analogous structures like trihydroxyphosphorane, researchers can gain fundamental insights into the reaction pathways of these complex biological systems.

However, the study of transient species like trihydroxyphosphorane is fraught with challenges. Their extremely short lifetimes make direct experimental observation and characterization exceptionally difficult. rsc.org As a result, much of our understanding of these molecules comes from computational and theoretical chemistry. rsc.orgresearchgate.net These methods allow for the calculation of molecular structures, energies, and reaction barriers, providing a detailed picture of these fleeting intermediates. Ab initio molecular orbital calculations and density functional theory (DFT) are powerful tools used to investigate the geometries and relative stabilities of different isomers and the energy profiles of processes like pseudorotation. researchgate.netresearchgate.net While these computational approaches are invaluable, a continuing challenge is to bridge the gap between theoretical predictions and experimental validation, which often relies on indirect evidence from kinetic studies of related reactions. nih.govgilheanyresearchgroup.com

Detailed Research Findings

Computational studies have been instrumental in characterizing the structure and energetics of trihydroxyphosphorane. These investigations have focused on its geometry and the energy barriers associated with intramolecular rearrangements.

Calculated Structural Parameters of Trihydroxyphosphorane

Ab initio molecular orbital calculations provide detailed information about the bond lengths and angles of transient species. The data below, derived from theoretical models, illustrates the trigonal bipyramidal geometry of a phosphorane intermediate.

| Parameter | Description | Calculated Value (Å or °) |

| P-Oaxial | Bond length of the axial phosphorus-oxygen bond | Varies with substituents |

| P-Oequatorial | Bond length of the equatorial phosphorus-oxygen bond | Generally shorter than axial |

| ∠Oaxial-P-Oaxial | Angle between the two axial oxygen atoms | ~180° |

| ∠Oequatorial-P-Oequatorial | Angle between two equatorial oxygen atoms | ~120° |

| ∠Oaxial-P-Oequatorial | Angle between an axial and an equatorial oxygen atom | ~90° |

Note: Specific values can vary depending on the computational method and basis set used.

Energetics of Phosphorane Processes

The stability and reactivity of phosphoranes are governed by their energy landscapes. The energy required for pseudorotation and the lifetime of these intermediates are key research interests.

| Process/Property | Description | Typical Energy/Time |

| Berry Pseudorotation Barrier | The energy required to transition between TBP isomers. | ~3.6 kcal/mol for PF₅ wikipedia.org |

| Phosphorane Intermediate Lifetime | The duration for which the transient species exists before decomposing. | ~1 ps for a phosphorane in phosphate diester hydrolysis rsc.org |

This data is illustrative and specific values for trihydroxyphosphorane would require dedicated computational studies.

Structure

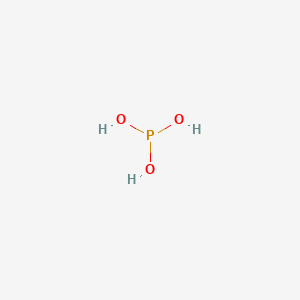

2D Structure

3D Structure

Propriétés

IUPAC Name |

phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIONKXNSYLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035511 | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Solid | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10294-56-1, 14901-63-4 | |

| Record name | Phosphorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Generation of Trihydroxyphosphorane and Analogous Pentacoordinated Phosphorus Species

Synthetic Pathways to Pentacoordinated Phosphoranes

The synthesis of stable pentacoordinated phosphoranes has been a significant area of research, leading to a variety of innovative methods. These strategies often involve the careful selection of substituents on the phosphorus atom to stabilize the hypervalent structure. The majority of isolated phosphoranes are cyclic, particularly bicyclic derivatives, where the ring systems enhance stability. nih.gov

One common approach involves the reaction of a P-H spirophosphorane with an excess of an organolithium reagent (ArLi), followed by treatment with iodine. This method has been successfully used to synthesize O-equatorial arylphosphoranes. nih.gov Another established route is the alkylation of an in situ generated phosphoranide anion. For instance, the reaction with (-)-menthyl chloroacetate (B1199739) has been used to produce diastereomeric phosphoranes that can be resolved by fractional crystallization. nih.gov

The reaction of tertiary phosphines with specific reagents in the presence of water and a reductant can also yield stable phosphoranes. A general and operationally simple method has been developed for the synthesis of bench-stable bis(difluoromethyl) pentacoordinate phosphoranes. chinesechemsoc.orgsioc.ac.cn This reaction is rapid and scalable, proceeding at room temperature. chinesechemsoc.org

Furthermore, new synthetic pathways continue to be explored. The reaction of cyclic phosphazenyl anions with epoxides provides a route to pentacoordinated spiro[4.4]phosphoranes. thieme-connect.com Additionally, cascade reactions, such as that between a 1,3,2-dioxaphospholane derivative and chloral, can generate novel caged phosphoranes with multiple chiral centers. rsc.org

A summary of selected synthetic methods for pentacoordinated phosphoranes is presented below.

| Precursor(s) | Reagents | Product Type | Reference |

| P-H Spirophosphorane | 1. ArLi (excess) 2. I₂ | O-equatorial Arylphosphorane | nih.gov |

| Phosphoranide Anion | (-)-menthyl chloroacetate | Chiral Diastereomeric Phosphorane | nih.gov |

| Tertiary Phosphine (B1218219), TMSCF₂Br | KHCO₃, NaBH₄, H₂O | Bis(difluoromethyl) Pentacoordinate Phosphorane | chinesechemsoc.org |

| Cyclic Phosphazenyl Anions | Epoxides | Spiro[4.4]phosphorane | thieme-connect.com |

| Hydrospirophosphorane | CO₂, Alkyl Halide | Pentacoordinated P–C(O)–O–C unit | researchgate.net |

| Triphenylphosphine (B44618) (PPh₃) | Iodobenzene (B50100) dichloride (PhICl₂) | Dichlorotriphenylphosphorane (B105816) | rsc.org |

In Situ Formation Mechanisms in Reaction Systems

Pentacoordinated phosphoranes are frequently postulated and identified as transient intermediates in a wide array of chemical reactions. Their formation in situ is crucial for understanding reaction mechanisms, particularly in the hydrolysis of phosphate (B84403) esters and certain catalytic cycles. rsc.org

The hydrolysis of phosphate esters, a fundamental biological process, is often explained through the formation of a hypervalent phosphorus(V) intermediate. rsc.org Computational studies on species like trihydroxyphosphorane (H₃PO(OH)₂) have been conducted to understand the energetics and structure of these intermediates. researchgate.netresearchgate.net These calculations indicate that the orientation of equatorial substituents can significantly influence the formation and cleavage of the axial bonds, which is a key step in phosphoryl transfer reactions. researchgate.netresearchgate.net

In situ formation is also observed in fluoroalkylation reactions. For example, in the presence of water, difluoromethylene ylide, generated from a tertiary phosphine and a difluorocarbene source, can undergo nucleophilic addition to a difluoromethyl phosphonium (B103445) salt. sioc.ac.cn Subsequent reduction furnishes a pentacoordinate phosphorane intermediate that serves as a versatile reagent. chinesechemsoc.orgsioc.ac.cn

The participation of chiral hydridophosphoranes has been proposed as a key step in reactions such as the intermolecular transesterification of chiral phenyl phosphites and the regioselective formation of phosphinates from cyclic oxaphospholanes and Grignard reagents. nih.gov In these cases, the reaction proceeds through a transient pentavalent TBP phosphorane intermediate. nih.gov

The mechanism often involves the nucleophilic attack of a Lewis base on a trivalent phosphorus compound or the addition of a nucleophile to a tetracoordinated phosphorus species. For instance, the reaction of a hydrospirophosphorane with carbon dioxide is presumed to proceed via a spirophosphoranecarboxylate anion intermediate, with the phosphorus configuration being maintained throughout the reaction. researchgate.net Similarly, dichlorotriphenylphosphorane can be generated in situ by combining triphenylphosphine with hypervalent iodobenzene dichloride, creating a powerful chlorinating agent. rsc.org

These examples highlight the central role of transient pentacoordinated phosphoranes in mediating a variety of chemical transformations, even when they are not stable enough for isolation.

Reactivity and Mechanistic Studies Involving Phosphorane, Trihydroxy

Nucleophilic Substitution Reactions at Phosphorus Centers

Nucleophilic substitution at a phosphorus atom is a cornerstone of organophosphorus chemistry. These reactions can proceed through different mechanisms, with the formation of a pentacoordinated intermediate, such as trihydroxyphosphorane, being a key feature of the associative pathway. researchgate.netsapub.orgvu.nl

Associative Mechanisms and Pentacoordinated Intermediate Formation

Associative nucleophilic substitution reactions at tetracoordinated phosphorus compounds typically involve the addition of a nucleophile to the phosphorus center, forming a pentacoordinated intermediate with a trigonal bipyramidal (TBP) geometry. csic.essapub.org This intermediate is often a phosphorane, and in the case of hydroxyl-substituted reactants, it can be a trihydroxyphosphorane derivative. The stability of this intermediate can vary, ranging from a transient transition state to a stable, isolable molecule. nih.govnih.gov

Role of Nucleophile and Leaving Group Orientation

The stereochemical outcome of nucleophilic substitution at phosphorus is highly dependent on the orientation of the incoming nucleophile and the departing leaving group within the trigonal bipyramidal intermediate. mdpi.com For a reaction to proceed with inversion of configuration, the nucleophile must attack from the backside, and both the entering and leaving groups must occupy the apical (axial) positions in the TBP structure. sapub.orgmdpi.com This is analogous to the SN2 reaction at a carbon center.

Conversely, if the entering and leaving groups are disposed in an axial-equatorial arrangement, the reaction can proceed with retention of configuration. mdpi.com This often requires the pentacoordinated intermediate to undergo a process of pseudorotation, such as the Berry pseudorotation, which allows for the interchange of apical and equatorial ligands. mdpi.comnumberanalytics.com The propensity of a group to occupy an apical position is known as its apicophilicity. Electronegative substituents generally prefer apical positions. rutgers.edu The nature of both the nucleophile and the leaving group significantly influences the reaction pathway, with stronger nucleophiles and poorer leaving groups favoring a stepwise mechanism. sapub.org

Condensation Reactions of Trihydroxyphosphoranes

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. chemistrytalk.orgunizin.org While specific examples directly involving trihydroxyphosphorane are not extensively detailed in the provided search results, the principles of condensation reactions can be applied to understand how these species might react.

For instance, the hydroxyl groups of a trihydroxyphosphorane could potentially react with other functional groups, such as those in amino acids or other esters, in a condensation-type mechanism. chemistrytalk.org In a broader context, reactions that form P-O-C or P-N-C linkages, which can be seen as condensation products, often proceed through pentacoordinated phosphorus intermediates. acs.org The Wittig reaction, a well-known condensation reaction that forms alkenes, proceeds through a pentacoordinated oxaphosphetane intermediate. academie-sciences.frpublish.csiro.au Phenylboronic acid has been shown to mediate triple condensation reactions of phloroglucinol (B13840) with unsaturated carbonyl compounds, highlighting the diverse possibilities of condensation chemistry. nih.gov

Isomerization Pathways Involving Phosphorane Intermediates

Pentacoordinated phosphorane intermediates, including trihydroxyphosphorane derivatives, are often fluxional molecules that can undergo rapid intramolecular rearrangements. mdpi.com These isomerization pathways can lead to changes in the stereochemistry at the phosphorus center and can influence the final product distribution in a reaction. rutgers.edu

The most common mechanism for this isomerization is the Berry pseudorotation (BPR). mdpi.comnumberanalytics.com The BPR is a non-dissociative process where two apical ligands exchange positions with two equatorial ligands through a square pyramidal transition state. numberanalytics.comrsc.org This process can be very rapid, even on the NMR timescale, leading to the apparent equivalence of ligands that would otherwise be chemically distinct. acs.org The energy barrier for pseudorotation is influenced by factors such as the charge state of the phosphorane, the apicophilicity of the ligands, intramolecular hydrogen bonding, and the presence of cyclic structures. rutgers.edu For example, the barrier to pseudorotation in monoanionic phosphoranes is generally lower than in their neutral counterparts. rutgers.edu In the context of RNA chemistry, the isomerization between 3',5'- and 2',5'-phosphodiesters is proposed to occur through a pentacoordinated phosphorane intermediate that can undergo pseudorotation. nih.gov

Catalytic Influences on Trihydroxyphosphorane Reactivity

The reactivity of trihydroxyphosphorane and its derivatives can be significantly influenced by catalysts, particularly through general-acid and general-base catalysis. These catalytic mechanisms are crucial in many biological reactions involving phosphoryl transfer. nih.gov

General-Acid and General-Base Catalysis

General-acid and general-base catalysis involve the transfer of a proton in the rate-determining step of a reaction. libretexts.orgyoutube.com In the context of reactions involving trihydroxyphosphorane intermediates, a general acid can protonate a leaving group, making it a better leaving group and facilitating its departure. libretexts.org Conversely, a general base can deprotonate a nucleophile, increasing its nucleophilicity and promoting its attack on the phosphorus center. libretexts.orgyoutube.com

Chemical Compounds Mentioned

| Compound Name |

| Trihydroxyphosphorane |

| Phloroglucinol |

| Phenylboronic acid |

| Imidazole |

| Imidazolium ion |

| Oxaphosphetane |

Interactive Data Table: Factors Influencing Berry Pseudorotation Barriers

This table summarizes the qualitative effects of various factors on the energy barrier of Berry pseudorotation in phosphoranes, based on computational studies. rutgers.edu

| Factor | Influence on Pseudorotation Barrier | Rationale |

| Charge State | Monoanionic phosphoranes generally have lower barriers than neutral phosphoranes. | The anionic oxo ligand often acts as the pivotal atom, facilitating the rearrangement. |

| Ligand Apicophilicity | Higher apicophilicity of exchanging ligands leads to higher barriers. | More energy is required to move a highly apicophilic group from an axial to an equatorial position. |

| Intramolecular H-Bonding | Can stabilize certain conformations, potentially increasing the barrier for rearrangement. | Hydrogen bonds must be broken or rearranged during the pseudorotation process. |

| Cyclic Structures | Ring strain can either increase or decrease the barrier depending on the ring system. | The geometric constraints of the ring affect the feasibility of the square pyramidal transition state. |

| Solvation | Can have a profound effect on the free energy profile and barriers. | Solvent molecules can stabilize or destabilize the ground and transition states differently. |

Metal Ion Catalysis in Phosphoryl Transfer

The transfer of a phosphoryl group is a fundamental reaction in biochemistry, central to energy transduction, signal transduction, and the replication of genetic material. nih.gov These reactions are often characterized by their exceedingly slow rates in neutral aqueous solutions, necessitating enormous rate accelerations by biological catalysts. nih.gov A key feature of many phosphoryl transfer reactions is the formation of a high-energy, transient pentacoordinate species, either as a transition state or a short-lived intermediate. nih.govresearchgate.netpnas.org Trihydroxyphosphorane represents the simplest model for such an intermediate. The profound catalytic rate enhancements observed in enzymes are frequently achieved through the involvement of one or more metal ions. nih.govnih.gov Metal ions serve as powerful Lewis acid catalysts, facilitating the reaction through several distinct, and often synergistic, mechanisms that stabilize the phosphorane-like species. nih.gov

Detailed mechanistic studies, often employing kinetically inert complexes like Co(III) or dizinc(II) mimics of enzyme active sites, have elucidated the primary roles of metal ions in catalysis. nih.gov These roles are crucial for lowering the activation energy barrier associated with the formation and breakdown of the pentacoordinate phosphorane intermediate. The primary catalytic functions of metal ions are summarized in the table below.

| Catalytic Role | Description |

| Lewis Acid Activation | The metal ion coordinates to a non-bridging oxygen of the phosphate (B84403) group, polarizing the P=O bond and increasing the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. nih.govnih.govfrontiersin.org |

| Nucleophile Activation | The metal ion coordinates to a water molecule, lowering its pKₐ and generating a metal-bound hydroxide (B78521) ion at neutral pH. This hydroxide is a significantly more potent nucleophile for attacking the phosphorus center than a free water molecule. nih.govnih.govnih.gov |

| Transition State Stabilization | By coordinating with the equatorial oxygen atoms of the trigonal-bipyramidal phosphorane-like transition state, the metal ion stabilizes the developing negative charge, thereby lowering the energy of the transition state. nih.govoup.comcdnsciencepub.com |

| Leaving Group Stabilization | The metal ion can coordinate to the oxygen atom of the leaving group, stabilizing the forming alkoxide or phenoxide anion and facilitating the cleavage of the P-O bond. nih.govnih.gov |

The catalytic efficiency is dependent on the identity of the metal ion and the coordination environment. In studies of ribozymes, for instance, replacing Mg²⁺ with the "softer" Mn²⁺ ion enhanced the cleavage rate of certain substrates, suggesting that the ability of the metal to coordinate effectively with the reacting groups is critical. oup.com Computational studies using Density Functional Theory (DFT) have further supported these mechanistic proposals, showing that metal-ion coordination to a phosphoryl oxygen elongates and activates the scissile P-O bond. frontiersin.org

The magnitude of rate acceleration achieved by metal ion catalysis can be immense, transforming reactions with half-lives of over a trillion years in solution to biologically relevant timescales. nih.gov The table below provides specific examples from research on model systems and enzymes that proceed via phosphorane-like intermediates or transition states.

| Catalyst / System | Substrate | Metal Ion(s) | Observed Rate Acceleration | Reference(s) |

| Zn(II)-cyclen complex | Bis(4-nitrophenyl) phosphate (BNPP) | Zn²⁺ | 46-fold acceleration compared to the uncatalyzed reaction at pH 7. | frontiersin.org |

| Lanthanum(III) triflate | Paraoxon (a phosphate triester) | La³⁺ | 10⁹-fold acceleration relative to the background reaction at neutral pH. | cdnsciencepub.com |

| Glutamine Synthetase (Mutant H269E) | Phosphinothricin | Mn²⁺ | The mutation, which adds a negative charge near the n2 metal ion, reduced the phosphoryl transfer rate by 100-fold compared to the wild-type enzyme. nih.gov | nih.gov |

Research using dinuclear metal complexes, particularly with Zn(II), has been instrumental in modeling the active sites of bimetallic hydrolases like alkaline phosphatase. nih.gov In these systems, two metal ions often work in concert, where one ion may activate the nucleophile while the other stabilizes the leaving group and the phosphorane transition state. nih.gov This cooperativity highlights the sophisticated strategies employed in nature to catalyze phosphoryl transfer. The study of how metal ions interact with and stabilize the transient trihydroxyphosphorane core structure remains a cornerstone for understanding enzymatic catalysis and for designing novel artificial enzymes. researchgate.net

The Role of Trihydroxyphosphorane As a Transient Intermediate

Intermediacy in Phosphoryl Transfer Reactions

Phosphoryl transfer reactions, essential for processes like signal transduction, energy metabolism, and nucleic acid chemistry, can proceed through different mechanistic pathways. These include a concerted (SN2-like) mechanism, a dissociative mechanism involving a metaphosphate intermediate, and an associative (addition-elimination) mechanism that proceeds through a pentavalent phosphorane intermediate. nih.govlibretexts.org While many phosphoryl transfer reactions are concerted, there are notable cases where a phosphorane intermediate, such as trihydroxyphosphorane, is formed. nih.gov This addition-elimination mechanism involves the nucleophilic attack on the phosphorus center, leading to the formation of a trigonal bipyramidal phosphorane intermediate, which then breaks down to release the leaving group. libretexts.orglibretexts.org

The hydrolysis of RNA is a classic example of a biological phosphoryl transfer reaction where a phosphorane intermediate is implicated. nih.govnih.govpnas.org In this process, the 2'-hydroxyl group of a ribose unit acts as an intramolecular nucleophile, attacking the adjacent phosphorus atom. psu.edu This attack leads to the formation of a cyclic pentacoordinate phosphorane intermediate. beilstein-journals.org This intermediate is not necessarily stable but represents a minimum on the reaction energy profile. beilstein-journals.org The breakdown of this phosphorane intermediate can then lead to either cleavage of the RNA backbone or isomerization. nih.govbeilstein-journals.org

Computational studies have provided insights into the energetics of this process. Ab initio calculations on a model system for base-catalyzed RNA hydrolysis have located a pentacoordinate dianionic intermediate. nih.gov The stability of this intermediate is a key determinant of the reaction pathway. For the cleavage of the RNA phosphodiester bond, the reaction is proposed to proceed via a phosphorane intermediate rather than a concerted transition state. beilstein-journals.org The mechanism often involves a sequential bifunctional process where one catalytic species facilitates the formation of the phosphorane intermediate, and a second species assists in its breakdown to products. nih.govpnas.org

Enzymes that catalyze phosphoryl transfer reactions, such as ribonucleases, are highly proficient at stabilizing the transition states and any intermediates along the reaction pathway. nih.gov In the context of RNA hydrolysis, enzymes like Ribonuclease A (RNase A) are thought to operate through a mechanism involving a phosphorane intermediate. pnas.orgnih.gov Quantum mechanical calculations have suggested the existence of a stable pentacoordinated dianionic phosphorane intermediate in the reaction path of RNase A. nih.gov

Enzymes employ various strategies to lower the activation energy for the formation and breakdown of the phosphorane intermediate. These include:

Positioning of Reactants: The enzyme active site precisely orients the nucleophile and the phosphate (B84403) group for an in-line attack, which is crucial for the formation of the trigonal bipyramidal intermediate. nih.gov

Electrostatic Stabilization: The active site provides a highly controlled environment that can stabilize the charged phosphorane intermediate through electrostatic interactions. pnas.org For instance, positively charged amino acid residues or metal ions can interact with the negatively charged oxygen atoms of the phosphorane. elifesciences.org

Proton Transfer: General acid-base catalysis is a common feature, where amino acid side chains act as proton donors and acceptors to facilitate the nucleophilic attack and the departure of the leaving group. pnas.org

It is important to note that while the phosphorane intermediate is a key conceptual model, directly observing it within an enzyme active site is challenging due to its transient nature. pnas.org Some studies have used stable analogs, such as trifluoromagnesate (MgF₃⁻), to mimic the geometry of the phosphorane transition state, providing valuable structural insights. pnas.org

Stability and Lifespan of Phosphorane Intermediates

Computational studies have explored the effect of various substituents on the stability of phosphoranyl radicals, providing insights that can be extrapolated to phosphorane intermediates. nih.gov The apicophilicity of a substituent, which is its preference for occupying an axial (apical) position in the trigonal bipyramidal structure, also influences the stability and reactivity of the phosphorane. nih.gov

| Factor | Influence on Phosphorane Stability |

| Charge | Monoanionic species are generally more stable than dianionic ones in the gas phase. psu.edu |

| Substituents | Electron-withdrawing groups can enhance stability by delocalizing negative charge. nih.govscribd.com |

| Steric Hindrance | Bulky substituents can destabilize the intermediate through steric repulsion. mdpi.com |

| Apicophilicity | The preference of a substituent for an axial position affects the geometry and energy of the intermediate. nih.gov |

Intramolecular interactions, particularly hydrogen bonding, can have a profound effect on the stability of phosphorane intermediates. rsc.orgresearchgate.net In the context of RNA hydrolysis, the 2'-hydroxyl group, in addition to acting as a nucleophile, can participate in hydrogen bonding. acs.org This hydrogen bond can stabilize the phosphorane intermediate by interacting with one of the non-bridging phosphoryl oxygens. rsc.orgacs.org

Studies on model trinucleoside monophosphates have shown that a 2'-hydroxyl group can accelerate hydrolysis by stabilizing the phosphorane intermediate, rather than solely stabilizing the departing oxyanion leaving group. acs.org This stabilization is achieved through a hydrogen bond from the 2'-OH to a phosphoryl oxygen of the pentacoordinated intermediate. acs.org The strength of this hydrogen bond can influence the relative rates of competing cleavage and isomerization pathways. rsc.orgnih.govrsc.org Computational models have been used to visualize and quantify the stabilizing effects of these intramolecular hydrogen bonds. rsc.orgrsc.org

| Interaction | Effect on Phosphorane Intermediate | Example |

| Intramolecular Hydrogen Bonding | Stabilizes the intermediate by donating a hydrogen bond to a non-bridging phosphoryl oxygen. rsc.orgacs.org | The 2'-hydroxyl group in RNA hydrolysis. acs.org |

| Solvation Effects | The surrounding solvent can stabilize or destabilize the intermediate through hydrogen bonding and dielectric effects. rutgers.edu | Water molecules in an enzyme active site. |

Spectroscopic Approaches to Understanding Phosphorane, Trihydroxy

Vibrational Spectroscopy (FTIR, Raman) for Phosphorus Compounds

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, offers profound insights into the molecular structure of phosphorus compounds by probing their vibrational modes. surfacesciencewestern.com These methods are complementary, as their selection rules differ; FTIR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of a molecule. sci-hub.st

The identification of functional groups through vibrational spectroscopy is a cornerstone of molecular characterization. For Phosphorane, trihydroxy-, the key functional groups are the P-O and O-H bonds. The vibrational frequencies of these groups are sensitive to their chemical environment, including bonding and hydrogen-bonding interactions.

The P-O stretching vibrations in organophosphorus compounds typically appear in the fingerprint region of the infrared spectrum. mdpi.com For instance, P-O stretching vibrations are commonly observed in the range of 767 to 1280 cm⁻¹. mdpi.com The O-H stretching vibrations are expected to be prominent and are typically observed in the region of 3200–3600 cm⁻¹, often appearing as broad bands due to hydrogen bonding. pressbooks.pub

Bending modes for P-O-H and O-P-O groups also provide structural information and are expected at lower wavenumbers. researchgate.net The presence of multiple hydroxyl groups in trihydroxyphosphorane would likely lead to complex spectra with overlapping bands, making detailed assignments challenging without computational support.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Trihydroxyphosphorane (Hypothetical Data)

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| O-H | Stretching (Hydrogen-Bonded) | 3200 - 3550 (broad) | FTIR, Raman |

| P-O | Stretching | 900 - 1200 | FTIR, Raman |

| P-O-H | Bending | 1200 - 1500 | FTIR |

| O-P-O | Bending | 600 - 900 | FTIR, Raman |

This table is a representation of expected frequencies based on analogous compounds.

In situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. youtube.comyoutube.com By tracking the changes in the intensity of characteristic vibrational bands, it is possible to follow the consumption of reactants and the formation of intermediates and products. youtube.com For reactions involving the formation or consumption of Phosphorane, trihydroxy-, monitoring the characteristic P-O and O-H stretching and bending regions would provide kinetic and mechanistic information. acs.org This approach allows for the identification of transient intermediates that may not be observable by conventional offline analytical methods. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of phosphorus-containing compounds in the solution state. wikipedia.org Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative method. ed.gov

NMR spectroscopy is also a powerful tool for studying conformational dynamics. mdpi.com Pentacoordinated phosphoranes can undergo intramolecular ligand exchange processes, such as Berry pseudorotation. These dynamic processes can be studied by variable-temperature NMR experiments. At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for non-equivalent phosphorus environments may be observed. As the temperature is increased, these signals may broaden and coalesce into a single averaged signal, allowing for the determination of the energy barriers for the conformational exchange.

Table 2: Expected ³¹P NMR Parameters for Trihydroxyphosphorane

| Parameter | Expected Value | Significance |

| Chemical Shift (δ) | -5 to -75 ppm | Indicative of a pentacoordinated phosphorus center |

| Coupling Constants (J) | Dependent on through-bond and through-space interactions with neighboring nuclei (e.g., ¹H) | Provides information on connectivity and geometry |

This table presents expected values based on data for analogous pentavalent phosphorus compounds.

Advanced Spectroscopic Techniques for Transient Species Characterization

Given the potential transient nature of trihydroxyphosphorane, advanced spectroscopic techniques designed for the study of reactive intermediates are highly relevant. Matrix isolation is a technique where reactive species are trapped in an inert gas matrix at cryogenic temperatures. This allows for their spectroscopic characterization by methods such as FTIR, where the low temperature and isolation prevent decomposition or reaction. rsc.orgrsc.orgiaea.org

Time-resolved infrared (TRIR) spectroscopy is another powerful method for studying short-lived intermediates in solution. bgsu.eduresearchgate.net In a TRIR experiment, a laser pulse initiates a photochemical reaction, and the subsequent changes in the IR spectrum are monitored on a very fast timescale. This provides both structural and kinetic information about the transient species involved in the reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.